N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

Histamine H3 receptor Species ortholog pharmacology Recombinant receptor binding

N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt, commonly referred to as thioperamide maleate (CAS 148440-81-7 for the maleate salt; free base CAS 106243-16-7), is an imidazole-containing small molecule that functions as a potent histamine H3 receptor antagonist and a high-efficacy histamine H4 receptor inverse agonist. First synthesized in the 1980s as part of a program targeting presynaptic H3 autoreceptors, thioperamide remains a foundational pharmacological tool for discriminating H3-mediated from H4-mediated functions and for probing constitutive H4 receptor activity.

Molecular Formula C18H17N7O5S
Molecular Weight 443.4 g/mol
Cat. No. B13826257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt
Molecular FormulaC18H17N7O5S
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyMXIUGLOCFIABCE-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide Maleate Salt (Thioperamide Maleate): Procurement-Grade Pharmacological Profile


N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt, commonly referred to as thioperamide maleate (CAS 148440-81-7 for the maleate salt; free base CAS 106243-16-7), is an imidazole-containing small molecule that functions as a potent histamine H3 receptor antagonist and a high-efficacy histamine H4 receptor inverse agonist [1]. First synthesized in the 1980s as part of a program targeting presynaptic H3 autoreceptors, thioperamide remains a foundational pharmacological tool for discriminating H3-mediated from H4-mediated functions and for probing constitutive H4 receptor activity [1][2]. Its dual H3/H4 pharmacology, combined with a well-characterized off-target signature that includes cytochrome P450 inhibition, makes it uniquely suited for specific mechanistic studies where these properties are experimentally required rather than liabilities.

Why Generic H3 or H4 Ligands Cannot Replace N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide Maleate Salt in Research Protocols


Substituting thioperamide maleate with another H3 antagonist (e.g., pitolisant, ciproxifan) or an H4-selective ligand (e.g., JNJ-7777120) will produce fundamentally different experimental outcomes because no single alternative replicates its combined profile: balanced dual H3/H4 affinity, species-divergent H3 pharmacology with ~14.5-fold weaker human vs. rat binding, the highest documented H4 inverse agonist efficacy against which all newer chemotypes are benchmarked, and a well-defined imidazole-driven cytochrome P450 inhibitory liability that both confounds in vivo behavioral studies and serves as a built-in control for imidazole-related off-target effects [1][2][3]. These properties are simultaneously operative in any experiment; ignoring any one dimension risks misattributing phenotype to H3 blockade when H4 inverse agonism, species mismatch, or CYP-mediated pharmacokinetic alteration is the true driver.

Quantitative Differentiation Evidence: N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide Maleate Salt Versus Closest Comparators


Species-Dependent H3 Receptor Affinity: Thioperamide Exhibits a ~14.5-Fold Human/Rat Potency Gap Not Shared by Clobenpropit

In radioligand competition binding assays using [3H]Nα-methylhistamine at recombinant receptors, thioperamide displays a pronounced species-dependent affinity shift: Ki = 4 nM at the rat H3 receptor versus Ki = 58 nM at the human H3 receptor, representing a 14.5-fold loss of potency at the human ortholog [1]. By contrast, the structurally related imidazole H3 antagonist clobenpropit shows Ki = 0.4 nM (rat) and 0.6 nM (human), a mere 1.5-fold difference [1]. This species-divergent pharmacology is not observed for histamine, (R)α-methylhistamine, or proxyfan, which are nearly equipotent across species [1]. Consequently, thioperamide is an essential tool for explicitly validating whether an H3-dependent phenotype observed in rodent models translates to the human receptor, and it serves as a critical reference compound for calibrating species-selectivity screens in H3 drug discovery programs.

Histamine H3 receptor Species ortholog pharmacology Recombinant receptor binding Drug discovery translational validity

Brain Penetration Efficiency: Thioperamide Achieves ~12–18-Fold Greater H3 Receptor Occupancy Than Clobenpropit After Systemic Dosing

Using ex vivo [125I]iodophenpropit binding to quantify H3 receptor occupancy in rat brain homogenates 1 hour after subcutaneous administration, thioperamide inhibited specific radioligand binding with IC30 values of 1.0 mg/kg (cortex) and 1.5 mg/kg (striatum), whereas clobenpropit required substantially higher doses: IC30 = 18 mg/kg (cortex) and 19 mg/kg (striatum) [1]. This corresponds to an 18-fold (cortex) and 12.7-fold (striatum) greater brain penetration efficiency for thioperamide. Similar results were replicated in mouse whole brain (thioperamide IC30 = 3.5 mg/kg vs. clobenpropit IC30 = 13 mg/kg) [1]. These findings establish that thioperamide penetrates the blood-brain barrier far more efficiently than clobenpropit after peripheral injection, making it the preferred imidazole-based H3 antagonist for in vivo CNS studies where maximal brain H3 receptor occupancy at low systemic doses is required.

Blood-brain barrier penetration Ex vivo receptor occupancy H3 antagonist brain exposure CNS pharmacokinetics

H4 Receptor Inverse Agonist Efficacy: Thioperamide Serves as the Benchmark Reference Standard Defining 100% Maximal Efficacy Against Which All Newer H4 Chemotypes Are Compared

In the human H4 receptor (hH4R) coexpressed with Gαi2 and Gβ1γ2 in Sf9 insect cells—a system with high constitutive receptor activity—thioperamide is identified as the most efficacious hH4R inverse agonist, and its maximal inverse agonist effect is used as the 100% reference standard for the entire compound library [1]. Among 25 indole, benzimidazole, and thienopyrrole derivatives structurally related to the standard antagonist JNJ-7777120, 22 compounds exhibited inverse agonist efficacy ranging from only 15% to 62% of the thioperamide effect; only three compounds (12%) displayed neutral antagonism like JNJ-7777120 itself [1]. This establishes thioperamide as the empirically defined ceiling for H4 inverse agonist efficacy. No compound in this structurally diverse set surpassed or even equaled thioperamide's efficacy [1]. Consequently, any H4 inverse agonist screening campaign or structure-activity relationship (SAR) study that omits thioperamide as the reference standard cannot meaningfully report efficacy relative to the known pharmacological maximum.

Histamine H4 receptor Inverse agonism Constitutive activity GTPase assay Reference standard

Dual H3/H4 Affinity Profile: Thioperamide Is a Balanced Dual-Affinity Ligand, Whereas Pitolisant and JNJ-7777120 Are Highly Subtype-Selective

Thioperamide binds to human recombinant H3 and H4 receptors with comparable affinity: Ki = 25 nM (hH3R) and Ki = 27 nM (hH4R), yielding an H3/H4 selectivity ratio of approximately 1:1 . This balanced dual-affinity profile contrasts sharply with the two most commonly used subtype-selective pharmacological tools: pitolisant (tiprolisant), a non-imidazole H3 receptor inverse agonist with Ki = 0.16 nM at hH3R and negligible H4 affinity [1], and JNJ-7777120, an indole-based H4-selective antagonist with Ki = 4–4.5 nM at hH4R and >1,000-fold selectivity over H1–H3 receptors [2]. Thioperamide also functionally blocks eosinophil shape change (IC50 = 1.4 μM) and chemotaxis (IC50 = 519 nM) induced by histamine, providing additional H4-mediated cellular readouts . Thus, thioperamide is uniquely positioned as the only widely available reference compound that simultaneously engages both H3 and H4 receptors at near-equivalent concentrations, making it indispensable for experiments requiring dual receptor blockade or for discriminating H3-specific from H4-specific contributions in systems where both receptors are co-expressed.

Histamine H3 receptor Histamine H4 receptor Receptor subtype selectivity Dual pharmacology Binding affinity comparison

Cytochrome P450 Inhibition: Thioperamide's Imidazole-Driven CYP Liability Is a Known Confound Absent from Non-Imidazole H3/H4 Ligands

Thioperamide binds to and inhibits cytochrome P450 enzymes, a property inherent to its imidazole pharmacophore. In adrenocortical microsomes, thioperamide potently inhibits [3H]-histamine binding with Ki = 0.33 μM and suppresses cortisol secretion from bovine isolated adrenocortical cells with IC50 = 0.20 μM; in vivo, it prevents both basal and stress-induced corticosterone elevation in rats at 5 mg/kg [1]. This CYP inhibition is pharmacologically consequential: thioperamide increases plasma cocaine concentrations via hepatic CYP blockade and enhances cocaine-induced locomotion even in histidine decarboxylase knockout mice, demonstrating that this effect is H3-receptor-independent [2]. Non-imidazole H3 antagonists such as pitolisant (a piperidine-propyloxy-chlorophenyl derivative) and ciproxifan (an imidazole-containing but structurally differentiated chemotype with distinct CYP interaction profile) do not share this magnitude of CYP inhibition [3]. This distinction cuts both ways: thioperamide is contraindicated for studies where CYP-mediated pharmacokinetic interference must be avoided, but it is uniquely valuable as a positive control for imidazole-driven CYP effects and for experiments designed to explicitly test whether an H3-dependent phenotype survives after controlling for CYP-mediated confounds.

Cytochrome P450 inhibition Imidazole off-target Drug metabolism In vivo confound CNS pharmacology

Procurement-Relevant Application Scenarios for N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide Maleate Salt


Calibrating H4 Inverse Agonist Screening Cascades and Defining the Pharmacological Efficacy Ceiling

In any H4 receptor drug discovery program—whether screening novel chemical libraries or optimizing lead series—thioperamide maleate must be included as the reference inverse agonist on every assay plate to define 100% maximal efficacy. As demonstrated by Schneider et al. (2010), all 25 tested indole, benzimidazole, and thienopyrrole derivatives achieved only 15–62% of thioperamide's inverse agonist effect, establishing that efficacy claims without thioperamide normalization are quantitatively uninterpretable [1]. Procurement of thioperamide maleate is therefore a prerequisite for H4 screening operations that report efficacy data to medicinal chemistry teams or to regulatory reviewers.

Discriminating H3-Mediated from H4-Mediated Contributions in Immune Cell Functional Assays Where Both Receptors Are Co-Expressed

Eosinophils, mast cells, and dendritic cells co-express H3 and H4 receptors. Because thioperamide binds both receptors at near-equivalent concentrations (hH3R Ki = 25 nM; hH4R Ki = 27 nM), it can be used in tandem with pitolisant (H3-selective, Ki = 0.16 nM) and JNJ-7777120 (H4-selective, Ki = 4–4.5 nM) to parse the relative contributions of each receptor subtype to histamine-driven eosinophil shape change (thioperamide IC50 = 1.4 μM) and chemotaxis (IC50 = 519 nM) [1]. No other single compound provides this balanced dual-receptor engagement profile; substituting another H3 antagonist would leave H4 contributions unblocked.

Validating Species Translational Relevance of H3 Receptor Pharmacology from Rodent Models to Human Target Engagement

Thioperamide's 14.5-fold human/rat H3 affinity gap (rat Ki = 4 nM vs. human Ki = 58 nM) makes it the definitive tool for confirming whether an H3-dependent phenotype observed in rodents is likely to translate to the human receptor [1]. Protocols that replicate a rodent finding with thioperamide but fail to recapitulate it with clobenpropit (which shows only a 1.5-fold species difference) provide strong evidence that the phenotype is driven by a binding site conformation unique to the rat ortholog. This application is essential for target validation studies in CNS disorders where H3 antagonists are being developed for human clinical use.

Controlling for Imidazole-Driven CYP-Mediated Pharmacokinetic Confounds in In Vivo Behavioral Pharmacology

Thioperamide's well-characterized CYP450 inhibition (Ki = 0.33 μM) and its documented ability to alter plasma concentrations of co-administered drugs (e.g., cocaine) through hepatic enzyme blockade makes it both a liability and a uniquely valuable control [1]. In any in vivo study where an H3 antagonist is co-administered with a CYP-metabolized compound, thioperamide serves as the positive control for imidazole-driven pharmacokinetic interactions. Conversely, when the experimental question demands clean H3 pharmacology without CYP interference, the quantitative CYP inhibition data for thioperamide provide the rationale for selecting a non-imidazole alternative such as pitolisant .

Quote Request

Request a Quote for N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.